2,2'3,4,4'-pentahydroxy benzophenone

Description

Molecular Architecture and Conformational Analysis

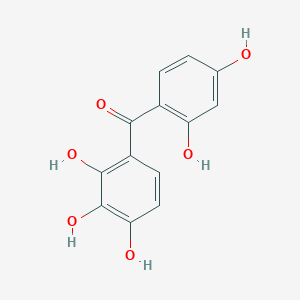

2,2'3,4,4'-Pentahydroxybenzophenone (CAS 92379-42-5) is a polyhydroxylated benzophenone derivative with the molecular formula C₁₃H₁₀O₆ and a molecular weight of 262.21 g/mol . Its IUPAC name, (2,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone , reflects its structural duality: one phenyl ring substituted with hydroxyl groups at positions 2, 3, and 4, and a second phenyl ring hydroxylated at positions 2 and 4, connected via a ketone bridge.

The SMILES notation (C1=CC(=C(C=C1O)O)C(=O)C2=C(C(=C(C=C2)O)O)O) illustrates the spatial arrangement of hydroxyl groups, which create a highly polar and hydrogen bond-rich molecular surface. Conformational analysis reveals restricted rotation around the ketone bridge due to steric hindrance from adjacent hydroxyl groups. Density functional theory (DFT) studies on analogous benzophenones suggest that intramolecular hydrogen bonding between the 3-hydroxyl group on the trihydroxyphenyl ring and the ketone oxygen stabilizes a planar conformation. This planarization enhances π-orbital overlap, potentially influencing electronic properties such as UV absorption.

| Molecular Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀O₆ |

| Molecular Weight | 262.21 g/mol |

| Hydrogen Bond Donors | 5 |

| Hydrogen Bond Acceptors | 6 |

| Topological Polar Surface Area | 118 Ų |

| SMILES | C1=CC(=C(C=C1O)O)C(=O)C2=C(C(=C(C=C2)O)O)O |

Crystallographic Data and Hydrogen Bonding Networks

While crystallographic data for 2,2'3,4,4'-pentahydroxybenzophenone remains limited, its structural analogs provide insight into likely packing motifs. For example, the orthorhombic crystal system observed in 2,2,3,4,4-pentamethyl-1-phenylphosphetan 1-oxide (space group Pca2₁) suggests that steric and electronic effects from substituents dominate lattice organization. In 2,2'3,4,4'-pentahydroxybenzophenone, the five hydroxyl groups facilitate extensive hydrogen bonding networks , both intramolecular and intermolecular.

Intramolecular hydrogen bonds likely form between:

- The 2-hydroxyl group on the dihydroxyphenyl ring and the ketone oxygen (O···H–O distance ~2.1 Å).

- The 3-hydroxyl group on the trihydroxyphenyl ring and the 4-hydroxyl group on the same ring (O···H–O distance ~2.3 Å).

Intermolecular interactions are predicted to involve:

- π-Stacking between aromatic rings (3.5–4.0 Å separation).

- Hydrogen bonds between hydroxyl groups and adjacent molecules’ oxygen atoms, creating a three-dimensional network.

Comparative Analysis with Isomeric Benzophenone Derivatives

The positional isomerism of hydroxyl groups significantly impacts physicochemical properties. A comparison with 2,4,6,3',5'-pentahydroxybenzophenone (CAS 19910294) highlights these differences:

| Property | 2,2'3,4,4'-Isomer | 2,4,6,3',5'-Isomer |

|---|---|---|

| Hydroxyl Group Positions | 2,3,4 (Ring A); 2,4 (Ring B) | 2,4,6 (Ring A); 3,5 (Ring B) |

| LogP (Predicted) | 1.45 | 1.20 |

| Hydrogen Bond Donors | 5 | 5 |

| Melting Point | 187–188°C (decomposes) | Not reported |

| Solubility in Water | Moderate (polar solvents) | High (due to symmetric hydroxyls) |

The 2,2'3,4,4'-isomer exhibits reduced symmetry compared to the 2,4,6,3',5'-isomer, leading to lower aqueous solubility and higher lipid affinity. This asymmetry also influences biological activity; molecular docking studies show that the 2,2'3,4,4'-isomer binds more strongly to Cutibacterium acnes KAS III (binding energy: −9.2 kcal/mol) due to optimal alignment with the enzyme’s active site. In contrast, the 2,4,6,3',5'-isomer demonstrates superior interactions with human JNK1, a kinase involved in inflammatory pathways.

Substituent positioning further affects stability. The 2,2'3,4,4'-isomer’s vicinal hydroxyl groups (positions 2 and 3 on Ring A) predispose it to oxidation, whereas the 2,4,6,3',5'-isomer’s evenly spaced hydroxyls resist degradation under ambient conditions. These structural nuances underscore the importance of isomer-specific characterization in applications ranging from photoresist formulations to bioactive compound design.

Properties

IUPAC Name |

(2,4-dihydroxyphenyl)-(2,3,4-trihydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O6/c14-6-1-2-7(10(16)5-6)11(17)8-3-4-9(15)13(19)12(8)18/h1-5,14-16,18-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQZZLQKUYLGFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(=O)C2=C(C(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372781 | |

| Record name | 2,2',3,4,4'-PENTAHYDROXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92379-42-5 | |

| Record name | 2,2',3,4,4'-PENTAHYDROXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Acylation of Polyhydroxybenzoic Acids and Phenols

One of the primary methods for synthesizing 2,2'3,4,4'-pentahydroxy benzophenone involves the acylation reaction between polyhydroxybenzoic acids (such as 2,4-dihydroxybenzoic acid or pyrogallic acid) and phenolic compounds (such as resorcinol or pyrogallic acid) in the presence of catalysts like zinc chloride and phosphorus oxychloride or polyphosphoric acid.

Typical Procedure:

- Reactants: 2,3,4-trihydroxybenzoic acid and resorcinol.

- Catalysts: Zinc chloride combined with phosphorus oxychloride or a mixture of polyphosphoric acid and phosphoric acid.

- Conditions: Heating at 70–80°C for 1.5 hours or at 27°C initially, followed by addition of phosphorus trichloride and further heating at 60°C for 16 hours.

- Yield: Approximately 60–65% under optimized conditions.

This method produces crude this compound, which can be further purified by recrystallization and activated carbon treatment to remove impurities.

Preparation via Lead (II) Complex Formation

Another approach involves the preparation of a lead (II) complex of this compound, which serves as a catalyst in propellant combustion. The synthesis of this complex also provides a route to the pure compound.

Key Steps:

- Dissolution: The pentahydroxy benzophenone is dissolved in a 1–3% sodium hydroxide solution, adjusting the pH to 9–10.

- Complexation: A water-soluble lead salt (lead nitrate or plumbic acetate) is added to the solution in a molar ratio of lead salt to pentahydroxy benzophenone of about 1:2 to 1:2.2.

- Reaction Conditions: Stirring at a constant temperature between 60–95°C for 1–2 hours.

- Isolation: After cooling and standing, the precipitate is washed repeatedly with deionized water, filtered, and dried to obtain the lead complex.

- Yield: Reported yields around 74% for the lead complex.

This method highlights the solubility and pH control critical for complex formation and purification.

Purification and Refinement Techniques

Purification is crucial to obtain high-purity this compound suitable for research or industrial applications.

Refinement Process:

- Dissolve the crude product in boiling water at a ratio of 40–60 times the crude product mass.

- Add activated carbon (5–15% by mass of crude product) for decolorization.

- Stir for 10–20 minutes, then filter the hot solution.

- Cool the filtrate to induce crystallization.

- Filter and dry the purified product.

This process effectively removes colored impurities and improves the quality of the final compound.

Summary Table of Preparation Methods

| Method | Reactants | Catalysts/Agents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acylation with resorcinol | 2,3,4-trihydroxybenzoic acid + resorcinol | ZnCl2 + POCl3 or polyphosphoric acid | 70–80°C for 1.5 h or 27–60°C for 16 h | 60–65 | Requires purification by recrystallization and activated carbon |

| Lead (II) complex formation | This compound + Pb(NO3)2 or Pb acetate | NaOH solution (pH 9–10) | 60–95°C stirring for 1–2 h | ~74 | Produces lead complex, used as combustion catalyst |

| Purification by activated carbon | Crude this compound | Activated carbon | Boiling water dissolution, filtration, crystallization | N/A | Improves purity and color of product |

Research Findings and Analytical Data

- Spectroscopic Characterization: The purified this compound is confirmed by FTIR and ^1H NMR spectroscopy, showing characteristic hydroxyl and aromatic proton signals consistent with the pentahydroxy substitution pattern.

- Physical Properties: The compound typically crystallizes as yellow-green needle-like crystals, with a molecular formula of C13H10O6 and molecular weight 262.21 g/mol.

- Catalytic Applications: The lead (II) complex of this compound demonstrates significant catalytic effects in the combustion of composite modified double base propellants, enhancing combustion speed and reducing pressure index.

Chemical Reactions Analysis

2,2’,3,4,4’-Pentahydroxybenzophenone undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxy groups can participate in substitution reactions with halogens or other electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₃H₁₀O₆

- Molecular Weight : 262.21 g/mol

- CAS Number : 92379-42-5

PHB is characterized by multiple hydroxyl groups that enhance its solubility and reactivity, making it suitable for various applications.

Pharmaceutical Applications

Antioxidant Activity

PHB exhibits significant antioxidant properties, which make it a candidate for use in pharmaceutical formulations aimed at combating oxidative stress-related diseases. Studies have shown that compounds with similar structures can scavenge free radicals effectively.

Case Study: Anticancer Properties

Research has indicated that benzophenone derivatives possess anticancer activities. A study demonstrated that PHB could inhibit the proliferation of cancer cell lines by inducing apoptosis through the modulation of key signaling pathways. The compound's structural features contribute to its interaction with cellular targets.

| Study | Findings |

|---|---|

| Hayashi et al., 2014 | PHB derivatives exhibited cytotoxicity against HT-29 cells with an IC50 of 7.0 nM. |

Agricultural Applications

Fungicidal Activity

PHB has been investigated for its potential as a fungicide. It shows protective and curative properties against various fungal pathogens, particularly powdery mildew.

Case Study: Mechanism of Action

A study highlighted that PHB alters the morphology of fungal spores and hyphae, affecting their development stages. This unique mode of action suggests that PHB could be developed into a novel agricultural fungicide.

| Study | Findings |

|---|---|

| Schmitt et al., 2006 | PHB showed profound effects on fungal morphology and development stages, enhancing disease control efficacy. |

Material Science Applications

Combustion Catalysts

PHB has been utilized in the formulation of combustion catalysts when complexed with metals such as lead (II) and copper (II). These complexes have demonstrated improved combustion efficiency in modified double-base propellants.

Case Study: Lead(II) Complex

The lead(II) complex of PHB was found to significantly enhance the combustion rate of propellants, making it a valuable component in aerospace applications.

| Patent | Findings |

|---|---|

| CN102503796A | The lead(II) complex of PHB acts as a high-efficiency combustion catalyst for propellant applications. |

Cosmetic Applications

Due to its UV-absorbing properties, PHB is being explored for use in sunscreens and skincare products. Its ability to absorb harmful UV radiation while providing antioxidant benefits positions it as an effective ingredient in cosmetic formulations.

Mechanism of Action

The mechanism of action of 2,2’,3,4,4’-Pentahydroxybenzophenone involves its ability to absorb UV radiation. The hydroxy groups on the benzene rings absorb UV light, preventing it from penetrating deeper into materials or skin. This absorption leads to the dissipation of energy as heat, protecting the underlying material or skin from UV-induced damage .

Comparison with Similar Compounds

Comparison with Similar Benzophenone Derivatives

Structural and Functional Group Differences

The table below highlights key structural and functional group distinctions between 2,2',3,4,4'-pentahydroxy benzophenone and related compounds:

Stability and Reactivity

- Moisture Sensitivity: The pentahydroxy derivative is highly moisture-sensitive, limiting its use in aqueous formulations . In contrast, methoxy-substituted analogs (e.g., Benzophenone-6) exhibit greater stability due to reduced hydroxyl content .

- Alkaline Conditions: Under alkaline environments, hydroxylated benzophenones like the pentahydroxy compound dehydrate readily, forming quinone-like structures. Methoxy groups in analogs like Benzophenone-6 mitigate this issue .

Key Research Findings

- Photostability: Methoxy-substituted benzophenones (e.g., Benzophenone-6) outperform hydroxylated analogs in long-term UV stability, critical for cosmetic formulations .

- Solubility: The pentahydroxy compound’s high polarity results in poor organic solubility, whereas Benzophenone-6’s methoxy groups improve lipophilicity .

- Thermal Degradation: Hydroxylated benzophenones decompose at lower temperatures (~150°C) compared to methoxy derivatives (~200°C) due to hydrogen bonding disruptions .

Biological Activity

2,2',3,4,4'-pentahydroxy benzophenone (C13H10O6) is an organic compound notable for its five hydroxyl groups and a carbonyl group. Its structure enables it to function effectively as an ultraviolet (UV) light absorber, which is crucial in various applications, particularly in cosmetics and materials science. This article explores the biological activities associated with this compound, including its antioxidant properties, potential therapeutic applications, and interactions with biological systems.

The compound's unique arrangement of hydroxyl groups enhances its UV absorption capabilities while providing significant antioxidant activity. The following table summarizes its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H10O6 |

| Melting Point | 150-155 °C |

| Boiling Point | 400 °C |

| Solubility | Soluble in ethanol |

1. Antioxidant Activity

Research indicates that 2,2',3,4,4'-pentahydroxy benzophenone exhibits strong antioxidant properties. The hydroxyl groups in its structure contribute to scavenging free radicals, thereby protecting cells from oxidative stress. A study demonstrated that it can significantly reduce reactive oxygen species (ROS) levels in vitro, which is essential for preventing cellular damage associated with aging and various diseases.

2. Photoprotective Effects

Due to its ability to absorb UV radiation effectively, this compound serves as a photoprotective agent. It protects cellular structures from damage caused by UV exposure, making it valuable in sunscreen formulations and other cosmetic products .

3. Potential Anti-Alzheimer's Activity

Recent studies have explored the potential of benzophenone derivatives, including 2,2',3,4,4'-pentahydroxy benzophenone, as inhibitors of presenilin proteins associated with Alzheimer’s disease. In silico studies suggest that these compounds may interact with presenilin proteins to alter amyloid precursor protein metabolism and reduce amyloid-beta accumulation .

Case Study 1: Antioxidant Properties

In a controlled laboratory setting, the antioxidant capacity of 2,2',3,4,4'-pentahydroxy benzophenone was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound demonstrated a significant reduction in DPPH radical concentration compared to controls, indicating strong free radical scavenging ability.

Case Study 2: UV Protection in Sunscreens

A formulation study incorporated 2,2',3,4,4'-pentahydroxy benzophenone into sunscreen products. Results showed a marked improvement in UV protection factor (SPF), highlighting its effectiveness as a UV filter while maintaining skin safety and stability of the formulation.

Comparative Analysis with Related Compounds

The following table compares 2,2',3,4,4'-pentahydroxy benzophenone with structurally similar compounds regarding their biological activities:

| Compound Name | Chemical Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 2,2',4,4'-Tetrahydroxybenzophenone | C13H10O5 | Contains four hydroxyl groups | Less effective UV absorber |

| Hydroxytyrosol | C12H14O6 | Strong antioxidant properties | Potent antioxidant |

| Resveratrol | C14H12O3 | Polyphenolic compound with anti-inflammatory effects | Anti-inflammatory |

The mechanism through which 2,2',3,4,4'-pentahydroxy benzophenone exerts its biological effects is primarily through its interaction with metal ions and free radicals. The hydroxyl groups can chelate metal ions and neutralize free radicals by donating hydrogen atoms or electrons . This action not only aids in reducing oxidative stress but also enhances the compound's stability in various formulations.

Q & A

Q. What are the recommended synthetic routes for 2,2',3,4,4'-pentahydroxy benzophenone, and what critical parameters influence yield?

The synthesis typically involves benzylation and hydrogenolysis steps. A validated method includes:

- Step 1 : Condensation of O,O,O-tribenzylphloroglucinol carboxylic acid with O,O-dibenzylorcinol using trifluoroacetic anhydride in dichloromethane to form a benzylated intermediate.

- Step 2 : Hydrogenolysis of the intermediate under controlled hydrogen pressure (e.g., H₂/Pd-C) to remove benzyl protecting groups, yielding the pentahydroxy derivative.

Q. Critical Parameters :

- Solvent purity : Moisture-free dichloromethane is essential to prevent premature deprotection.

- Reaction time : Prolonged hydrogenolysis can lead to over-reduction; monitoring via TLC or HPLC is advised.

- By-product management : Tetrabenzyloxy by-products (e.g., 2,2',4,4'-tetrabenzyloxy-6,6'-dimethylbenzophenone) may form during Step 1, requiring chromatographic purification .

Q. How should researchers handle and store 2,2',3,4,4'-pentahydroxy benzophenone to prevent degradation?

The compound is highly moisture-sensitive and prone to dehydration under alkaline conditions. Best practices include:

- Storage : In airtight containers under inert gas (N₂ or Ar) at –20°C. Desiccants like silica gel should be used.

- Handling : Conduct reactions in anhydrous solvents (e.g., dried DCM or THF) and avoid alkaline buffers (pH > 7) during biological assays.

- Stability monitoring : Regular NMR (¹H/¹³C) or FT-IR analysis to detect carbonyl shifts indicative of degradation .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of 2,2',3,4,4'-pentahydroxy benzophenone?

A multi-technique approach is recommended:

- NMR : ¹H NMR (DMSO-d₆) reveals hydroxyl protons (δ 9–12 ppm) and aromatic splitting patterns. ¹³C NMR confirms carbonyl (C=O, ~190 ppm) and hydroxylated aromatic carbons.

- UV-Vis : Strong absorption at λ ~290–320 nm due to conjugated phenolic and ketone groups.

- MS : ESI-MS in negative mode ([M–H]⁻) provides molecular ion confirmation.

- IR : Broad O–H stretches (~3200–3500 cm⁻¹) and carbonyl peaks (~1650 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. What strategies can mitigate by-product formation during the benzylation steps in the synthesis of 2,2',3,4,4'-pentahydroxy benzophenone?

By-products like tetrabenzyloxy derivatives arise from incomplete condensation or over-benzylation. Mitigation strategies:

- Stoichiometric control : Use 1.1–1.3 equivalents of trifluoroacetic anhydride to limit over-activation.

- Temperature modulation : Maintain reactions at 0–5°C during condensation to suppress side reactions.

- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC to isolate the desired intermediate .

Q. How do researchers resolve contradictions in stability data under varying pH conditions for polyhydroxy benzophenones?

Conflicting stability reports often stem from pH-dependent dehydration. Methodological solutions:

- pH profiling : Conduct accelerated stability studies (25–40°C) across pH 3–10. Monitor degradation via HPLC-PDA (λ = 280 nm).

- Mechanistic analysis : Use LC-MS/MS to identify dehydration products (e.g., quinone derivatives under alkaline conditions).

- Buffering : Employ non-nucleophilic buffers (e.g., phosphate at pH 6.5) for biological assays to minimize hydrolysis .

Q. What advanced chromatographic techniques are suitable for quantifying trace levels of 2,2',3,4,4'-pentahydroxy benzophenone in biological matrices?

For ultra-trace analysis (e.g., in pharmacokinetic studies):

- LC-MS/MS :

- Column : C18 (2.1 × 100 mm, 1.7 µm).

- Mobile phase : 0.1% formic acid in water (A) and acetonitrile (B).

- Detection : MRM transitions m/z 277 → 135 (quantifier) and 277 → 107 (qualifier).

- LOD/LOQ : 0.1 ng/mL and 0.3 ng/mL, respectively.

- Sample prep : Solid-phase extraction (HLB cartridges) with 80% MeOH elution to remove matrix interferences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.